molecular formula C22H21N3O2 B1621605 8-Quinolinol, 2,2'-(butylimino)bis- CAS No. 82361-90-8

8-Quinolinol, 2,2'-(butylimino)bis-

Cat. No.: B1621605
CAS No.: 82361-90-8
M. Wt: 359.4 g/mol
InChI Key: AWKZSNHJRJMXCN-UHFFFAOYSA-N
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Description

8-Quinolinol, 2,2’-(butylimino)bis- is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as quinoline-8-ol or oxine.

Biochemical Analysis

Metabolic Pathways

8-Quinolinol, 2,2’-(butylimino)bis- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and biosynthesis. Additionally, it can influence the activity of cofactors such as NADH and FADH2 .

Transport and Distribution

The transport and distribution of 8-Quinolinol, 2,2’-(butylimino)bis- within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound within cells can affect its activity and function .

Subcellular Localization

8-Quinolinol, 2,2’-(butylimino)bis- is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be influenced by its subcellular localization. For example, its presence in the mitochondria can promote apoptosis by inducing the release of cytochrome c. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 2,2’-(butylimino)bis- typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 8-Quinolinol, 2,2’-(butylimino)bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 2,2’-(butylimino)bis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve solvents like methanol, ethanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

8-Quinolinol, 2,2’-(butylimino)bis- has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to chelate metal ions and its antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.

    Clioquinol: Another derivative of 8-hydroxyquinoline with potent antifungal and antimicrobial effects.

    8-Hydroxy-5-quinolinesulfonic acid: Known for its antifungal properties and used in various biological studies

Uniqueness

8-Quinolinol, 2,2’-(butylimino)bis- stands out due to its unique structure, which allows for the formation of bis-complexes with metal ions. This dual chelation capability enhances its stability and efficacy in various applications compared to other similar compounds .

Properties

IUPAC Name

2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKZSNHJRJMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385313
Record name 8-Quinolinol, 2,2'-(butylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82361-90-8
Record name 8-Quinolinol, 2,2'-(butylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butyl-2,2'-imino-di(8-quinolinol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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